molecular formula C16H19ClFN B2596095 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride CAS No. 2309444-90-2

1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride

Cat. No. B2596095
CAS RN: 2309444-90-2
M. Wt: 279.78
InChI Key: UKMDONVKWNMSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride” is also known as 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride). It is an analytical reference standard categorized as a cathinone . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of this compound is C16H22FNO • HCl . The InChi Code is InChI=1S/C16H22FNO.ClH/c1-3-6-15 (18-9-4-5-10-18)16 (19)13-7-8-14 (17)12 (2)11-13;/h7-8,11,15H,3-6,9-10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a formula weight of 299.8 . It is soluble in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Synthesis and Derivatives

Compounds related to 1-(4-Fluoro-3-methylphenyl)-3-phenylpropan-1-amine; hydrochloride have been synthesized for various applications, including the development of novel chemical entities. For example, the synthesis of 3-fluoro-1-aminoadamantane and its derivatives demonstrates the utility of fluoro-substituted amines in creating compounds with potentially unique properties (Anderson et al., 1988).

Pharmacological Potential

Research on compounds with similar frameworks has explored their pharmacological potentials, such as NMDA receptor antagonism, which indicates potential applications in neuroprotection or treatment of neurological disorders (Moe et al., 1999).

Material Science Applications

Fluoro-polyimides derived from aromatic diamines, including those with fluoro-substitutions, show promise in material science due to their excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). These properties are essential for advanced materials used in electronics, aerospace, and other high-performance applications.

Antimicrobial Activity

The development of azo dyes from substituted amines, including fluoro-substituted compounds, has shown antimicrobial activity against specific bacterial strains, indicating potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).

Safety and Hazards

This compound is not for human or veterinary use . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment should be worn when handling this compound .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN.ClH/c1-12-11-14(8-9-15(12)17)16(18)10-7-13-5-3-2-4-6-13;/h2-6,8-9,11,16H,7,10,18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMDONVKWNMSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CCC2=CC=CC=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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